An In-Depth Technical Guide to the Chemical and Physical Properties of 1,3-Benzodioxole-5-Carboxylate Derivatives
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,3-Benzodioxole-5-Carboxylate Derivatives
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) and its principal ester derivatives. The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a significant structural motif found in numerous natural products, including safrole and piperine (from which black pepper derives its pungency). This core is a cornerstone in medicinal chemistry and drug development, serving as a versatile scaffold for creating novel therapeutic agents. Its derivatives are explored for a range of biological activities, including anticancer, antioxidant, and antibacterial properties.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of these valuable compounds.
Part 1: The Foundational Compound: 1,3-Benzodioxole-5-carboxylic Acid
Also known by its common name, piperonylic acid, this compound is the carboxylic acid precursor to the various carboxylate esters. It is a natural product found in several plant species and serves as a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme.[2]
Chemical and Physical Properties
The properties of 1,3-benzodioxole-5-carboxylic acid are summarized in the table below. It presents as a stable, white crystalline solid under standard conditions.[2]
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-benzodioxole-5-carboxylic acid | [2] |
| Synonyms | Piperonylic acid, Heliotropic acid, 3,4-Methylenedioxybenzoic acid | [3] |
| CAS Number | 94-53-1 | [2] |
| Molecular Formula | C₈H₆O₄ | [2] |
| Molecular Weight | 166.13 g/mol | [2] |
| Physical Description | White powder / solid | [2] |
| Melting Point | 224–225 °C (recrystallized from ethanol: 227–228 °C) | [3] |
| InChI | InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | [2] |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)O | [2] |
Synthesis and Reactivity
A primary and well-documented route to piperonylic acid is the oxidation of 1,3-benzodioxole-5-carboxaldehyde (piperonal).[4] Piperonal itself can be sourced from the oxidative cleavage of isosafrole, a constituent of sassafras oil.[4] The oxidation of the aldehyde to the carboxylic acid is a robust transformation, often employing potassium permanganate (KMnO₄) as the oxidant.[3]
Caption: High-level workflow for the synthesis of piperonylic acid from piperonal.
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3] The causality behind its design is rooted in controlling the potent, exothermic oxidation reaction to maximize yield and purity.
Materials:
-
Piperonal (0.4 mole)
-
Potassium permanganate (KMnO₄) (0.56 mole)
-
Hydrochloric acid (HCl)
-
Deionized water
-
95% Ethanol (for optional recrystallization)
Procedure:
-
Emulsion Formation: In a 5-L flask equipped with a mechanical stirrer, combine piperonal and 1.5 L of water. Heat the mixture to 70–80°C on a steam bath. The stirring must be vigorous enough to create a fine emulsion of the molten piperonal in water. This step is critical as it maximizes the surface area of the aldehyde, allowing for a controlled reaction with the aqueous oxidant.
-
Controlled Addition of Oxidant: Prepare a solution of potassium permanganate in 1.8 L of water. Add this solution slowly to the hot piperonal emulsion over a period of 40-45 minutes. The slow addition and temperature control are paramount to prevent the highly exothermic reaction from running away and to minimize side reactions, such as the base-induced Cannizzaro reaction which would disproportionate the aldehyde into an alcohol and the desired acid, thereby reducing the yield.[5]
-
Reaction Completion & Quenching: After the addition is complete, stir the mixture until the purple color of the permanganate has disappeared, indicating its consumption.
-
Isolation of Product:
-
Filter the hot mixture to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with several portions of hot water to ensure all the soluble product is collected.
-
Combine the filtrate and washings. Cool the solution. If any unreacted piperonal solidifies, it should be removed by filtration.
-
Acidify the clear filtrate with hydrochloric acid until no more white precipitate forms. This protonates the potassium piperonylate salt, causing the free piperonylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the piperonylic acid by filtration, wash thoroughly with cold water until the washings are free of chlorides (tested with AgNO₃), and dry. The crude yield is typically 90–96%.[3]
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from approximately ten times its weight of 95% ethanol. This yields fine, colorless needles with a melting point of 227–228°C and a typical recovery of 78-84%.[3]
Part 2: Key Esters of 1,3-Benzodioxole-5-carboxylic Acid
The carboxylate esters of piperonylic acid are important intermediates in organic synthesis. They are typically formed through standard esterification reactions, such as the Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[6][7]
Caption: Structures of piperonylic acid and its methyl and ethyl esters.
Methyl 1,3-Benzodioxole-5-carboxylate
| Property | Value | Reference(s) |
| Synonyms | Methyl piperonylate, Methyl 3,4-methylenedioxybenzoate | [5] |
| CAS Number | 326-56-7 | [5] |
| Molecular Formula | C₉H₈O₄ | [5] |
| Molecular Weight | 180.16 g/mol | [5] |
| Melting Point (Tf) | 390.13 K (116.98 °C) | [5] |
| Boiling Point (Tb) | 583.56 K (310.41 °C) | [5] |
Ethyl 1,3-Benzodioxole-5-carboxylate
| Property | Value | Reference(s) |
| Synonyms | Ethyl piperonylate, Ethyl 3,4-(methylenedioxy)benzoate | [8] |
| CAS Number | 6951-08-2 | [7][9] |
| Molecular Formula | C₁₀H₁₀O₄ | [7][8] |
| Molecular Weight | 194.18 g/mol | [7][8] |
| InChIKey | JGHXNKLHSHDHDG-UHFFFAOYSA-N | [8] |
| SMILES | CCOC(=O)c1ccc2c(c1)OCO2 | [8] |
Part 3: Safety and Handling
As with all laboratory chemicals, compounds based on the 1,3-benzodioxole-5-carboxylate core should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dusts from the solid carboxylic acid. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Cheméo. (n.d.). 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]
- Shriner, R. L., & Kleiderer, E. C. (1943). Piperonylic acid. Organic Syntheses, Coll. Vol. 2, p.538.
-
Scribd. (n.d.). Synthesis of Piperonylic Acid from Piperine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperonal. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate. Retrieved from [Link]
-
AtoZ Mendeley. (2024, October 31). What Are The Chemical Properties Of Ethyl 4-Piperidone-3-Carboxylate Hydrochloride? Retrieved from [Link]
- Lee, S. J., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catal. Applied Biological Chemistry, 65(1), 1-6.
-
Global Substance Registration System. (n.d.). ETHYL PIPERONYLATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 1,3-benzodioxole-5-carboxylate - Chemical Details. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Piperazinecarboxylic acid, ethyl ester (CAS 120-43-4). Retrieved from [Link]
-
Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
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CEM Corporation. (n.d.). Esterification Experiment. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
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